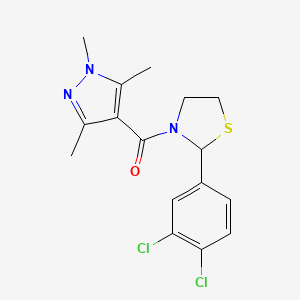

(1,3,5-trimetil-1H-pirazol-4-il)(2-(3,4-diclorofenil)tiazolidin-3-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-(3,4-dichlorophenyl)thiazolidin-3-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C16H17Cl2N3OS and its molecular weight is 370.29. The purity is usually 95%.

BenchChem offers high-quality (2-(3,4-dichlorophenyl)thiazolidin-3-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(3,4-dichlorophenyl)thiazolidin-3-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that thiazolidine derivatives like the compound of interest exhibit significant anticancer activity. A study demonstrated that certain thiazolidine-based compounds effectively inhibited cancer cell proliferation and induced apoptosis in colorectal cancer cell lines (HT29). The mechanisms involved include:

- Cell Cycle Modulation : Inducing cell cycle arrest at specific phases.

- Apoptosis Induction : Increasing markers associated with programmed cell death.

- Enzyme Inhibition : Potential inhibition of key enzymes such as acetylcholinesterase (AChE) .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. The presence of the dichlorophenyl group may enhance antimicrobial effects by increasing lipophilicity, facilitating membrane penetration of microbial cells. However, specific studies on this compound's antimicrobial efficacy are still required. Thiazolidine derivatives have been reported to possess activity against various bacterial strains, particularly gram-positive bacteria .

Case Studies and Research Findings

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Thiazolidine derivatives inhibit proliferation and induce apoptosis in cancer cell lines such as HT29. Mechanisms involve cell cycle arrest and increased apoptotic markers. |

| Antimicrobial Efficacy | Preliminary studies suggest that thiazolidine derivatives exhibit better activity against gram-positive bacteria compared to gram-negative strains. |

Notable Research

- Anticancer Mechanism : A study highlighted the anticancer properties of thiazolidine derivatives, showing their ability to induce apoptosis in cancer cells by promoting cell cycle arrest and increasing apoptotic markers .

- Antimicrobial Studies : Research on similar thiazolidine compounds revealed significant antibacterial activity against Bacillus species, indicating potential for further development as antimicrobial agents .

Synthetic Approaches

Various synthetic methodologies have been employed to enhance the selectivity and yield of thiazolidine derivatives:

Mecanismo De Acción

Target of Action

The primary targets of this compound are yet to be identified. Thiazolidine motifs, which are part of this compound, are known to be present in diverse natural and bioactive compounds . They have been associated with various biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Mode of Action

Thiazolidine motifs are intriguing heterocyclic five-membered moieties that compel researchers to explore new drug candidates . The presence of sulfur at the first position and nitrogen at the third position in these motifs enhances their pharmacological properties .

Biochemical Pathways

Thiazolidine motifs are known to influence a variety of biological responses, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine and its derivatives .

Result of Action

Thiazolidine motifs are known to exhibit a diversity of biological responses, suggesting that this compound may have a broad range of effects at the molecular and cellular level .

Action Environment

The presence of sulfur in thiazolidine motifs enhances their pharmacological properties, suggesting that they may be used as vehicles in the synthesis of valuable organic combinations .

Actividad Biológica

The compound (2-(3,4-dichlorophenyl)thiazolidin-3-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a thiazolidinone derivative that has garnered interest due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound based on recent findings from various studies.

Chemical Structure

The compound's structure can be broken down as follows:

- Thiazolidinone Ring : This five-membered ring contributes to the compound's biological activity.

- Dichlorophenyl Group : The presence of chlorine atoms enhances the lipophilicity and biological interactions.

- Pyrazole Moiety : Known for its pharmacological relevance, this part of the molecule is crucial for its activity against various biological targets.

Anticancer Activity

Recent studies have shown that thiazolidinone derivatives exhibit significant anticancer properties. For example, derivatives similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines. In a study evaluating similar compounds, certain derivatives showed a GI₅₀ value in the micromolar range against leukemia cell lines, indicating potent anticancer activity .

| Compound | Cell Line | GI₅₀ (μM) |

|---|---|---|

| 4d | Leukemia | 2.12 |

| 4f | Leukemia | 1.64 |

This suggests that modifications in the thiazolidinone structure can lead to enhanced anticancer properties.

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Pyrazole derivatives are known to exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro tests have shown that compounds with similar structures can inhibit bacterial growth effectively .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 μg/mL |

| Escherichia coli | 50 μg/mL |

These results indicate that the compound may also possess significant antimicrobial properties.

Anti-inflammatory Effects

Thiazolidinones have been reported to exhibit anti-inflammatory activities through various mechanisms, including inhibition of pro-inflammatory cytokines and enzymes. The specific compound's ability to modulate inflammatory pathways remains an area for further investigation but aligns with the known activities of its structural relatives .

While detailed mechanisms specific to (2-(3,4-dichlorophenyl)thiazolidin-3-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone are not extensively documented, related compounds often act by:

- Inhibiting Kinases : Many pyrazole derivatives target kinases involved in cancer progression.

- Modulating Cell Signaling Pathways : Thiazolidinones may influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer.

Case Studies

Several studies have reported on the synthesis and evaluation of thiazolidinone derivatives similar to the target compound. One notable study synthesized a series of thiazolidinones and evaluated their anticancer and antimicrobial activities. Results indicated that structural modifications significantly influenced their biological efficacy .

Propiedades

IUPAC Name |

[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N3OS/c1-9-14(10(2)20(3)19-9)15(22)21-6-7-23-16(21)11-4-5-12(17)13(18)8-11/h4-5,8,16H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZHPWFHHPPAIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N2CCSC2C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.